Monogalactosyl-diacylglycerol

説明

特性

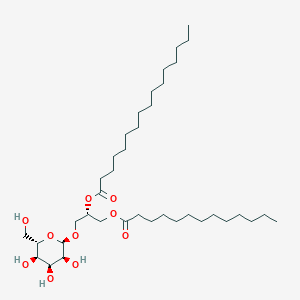

分子式 |

C38H72O10 |

|---|---|

分子量 |

689.0 g/mol |

IUPAC名 |

[(2S)-1-tridecanoyloxy-3-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] hexadecanoate |

InChI |

InChI=1S/C38H72O10/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-34(41)47-31(30-46-38-37(44)36(43)35(42)32(28-39)48-38)29-45-33(40)26-24-22-20-18-14-12-10-8-6-4-2/h31-32,35-39,42-44H,3-30H2,1-2H3/t31-,32+,35+,36+,37+,38-/m1/s1 |

InChIキー |

FIJGNIAJTZSERN-DQQGJSMTSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CO)O)O)O)COC(=O)CCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

モノガラクトシルジアシルグリセロールは、モノガラクトシルジアシルグリセロールシンターゼを用いて酵素的に合成することができます。 この酵素は、UDP-ガラクトースと1,2-ジアシル-sn-グリセロールの反応を触媒して、モノガラクトシルジアシルグリセロールとUDPを生成します . この反応は通常、pH8、37°Cなどの穏やかな条件下で行われます .

工業生産方法

モノガラクトシルジアシルグリセロールの工業生産には、植物や藻類などの天然資源からの抽出がしばしば用いられます。 抽出工程には、メタノールやクロロホルムなどの溶媒の使用、それに続くシリカゲルカラムクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類

モノガラクトシルジアシルグリセロールは、加水分解、酸化、エステル化など、さまざまな化学反応を起こします。

一般的な試薬と条件

加水分解: この反応は、酸または酵素によって触媒され、モノガラクトシルジアシルグリセロールを構成する脂肪酸とガラクトースに分解します。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して、脂肪酸鎖を酸化させることができます。

エステル化: この反応では、酸触媒の存在下で、モノガラクトシルジアシルグリセロールをアルコールと反応させることによってエステルが生成されます。

主な生成物

科学的研究の応用

Monogalactosyldiacylglycerol (MGDG) is a major glycoglycerolipid found in higher plants, especially within the thylakoid membranes of chloroplasts, where it can account for approximately 50% of the thylakoid membrane lipids . It is also found in vegetables, fruits, and grains . MGDG has various potential applications, particularly in the realms of scientific research and health promotion .

Scientific Research Applications

- DNA Polymerase Inhibition: MGDG has been observed to selectively inhibit the activities of mammalian replicative DNA polymerases α, δ, and ε . Targeted DNA polymerase inhibition can exert an antitumor effect, as replicative DNA polymerases are essential for cancer cell growth .

- Anti-inflammatory Activity: MGDG has demonstrated anti-inflammatory properties by repressing the expression of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by interleukin-1alpha (IL-1α) or IL-1α + tumor necrosis factor α (TNFα), interfering with the p38 and NF-kB pathways . It also represses mPGES expression induced by IL-1α and the synthesis of PGE2 and induces the synthesis of 15-deoxy-Δ12,14-prostaglandin J2 (15ΔPGJ2) .

- Lipidomic Profiling: MGDG, along with digalactosyl diacylglycerol (DGDG), are the most abundant lipids in chloroplasts and regulate various functions . They are useful in lipidomic profiling for drought-induced heat tolerance .

- Thylakoid Membrane Studies: MGDG is a key component of thylakoid membranes in plant plastids . MGDG synthase isoforms play diverse roles in plastid and nonplastid membranes . MGDα is required for thylakoid expansion under optimal conditions, while MGDβ and MGDγ play roles in plastid and nonplastid membranes .

Health Promotion

- Antitumor Activity: Oral administration of spinach MGDG mixed with γ-cyclodextrin (CD) has shown antitumor activity . In a study, a CD-MGDG complex reduced tumor volume by approximately 60% in mice with Colon26 colon cancer cells compared to controls . The CD-MGDG complex also decreased the number of proliferating cell nuclear antigen (PCNA)-positive cells, reduced mitosis in tumor cells, increased the number of terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL)-positive apoptotic cells, and inhibited CD31-positive tumor blood vessel growth .

- Potential for Cancer Prevention: The observed antitumor effects suggest that MGDG has potential for cancer prevention . It may serve as a food-derived anticancer compound .

Other Applications

- Digestive Enzyme Supplementation: While not a direct application of MGDG, digestive enzyme supplements, including those that break down lipids, may play a role in managing digestive disorders . A specific galactolipase assay using synthetic medium-chain monogalactosyl diacylglycerol has been developed .

作用機序

モノガラクトシルジアシルグリセロールは、主に膜構造と機能における役割を通してその効果を発揮します。膜内の他の脂質やタンパク質と相互作用し、膜の流動性と透過性を影響を与えます。 光合成生物では、光依存反応に不可欠なチラコイド膜の形成に関与しています .

類似化合物との比較

Structural Differences

- MGDG: Single galactose head group, non-bilayer-forming .

- Digalactosyl-diacylglycerol (DGDG) : Two galactose residues, bilayer-forming; second most abundant thylakoid lipid (~20–30%) .

- Sulfoquinovosyl-diacylglycerol (SQDG): Sulfonated sugar head group; negatively charged; constitutes 5–20% of thylakoid lipids depending on species .

- Phospholipids (e.g., PG, PC, PE) : Phosphate-containing head groups; prevalent in extraplastidial membranes .

Functional Roles

Quantitative Distribution and Stress Responses

- Cold Stress : In Arabidopsis mutants (rbl11), MGDG and DGDG levels decrease at 21°C but increase at 4°C, with phospholipid proportions rising under cold conditions .

- Phosphorus Deficiency : DGDG replaces phospholipids in extraplastidial membranes, while MGDG synthesis (via OsMGD3 in rice) enhances phosphate utilization and root growth .

- Seed Development : High seed moisture promotes DGDG-to-MGDG conversion via CoGLA enzyme, stabilizing TAG biosynthesis intermediates .

Ecological and Pharmacological Significance

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying MGDG in plant tissues?

- Methodological Answer : MGDG quantification typically involves lipid extraction using chloroform/methanol (2:1 v/v), followed by separation via thin-layer chromatography (TLC) or high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD). For precise fatty acid profiling, gas chromatography-mass spectrometry (GC-MS) is employed after transesterification of MGDG to fatty acid methyl esters (FAMEs). These techniques are critical for studying lipid remodeling under stress conditions .

Q. What standard protocols exist for isolating MGDG from chloroplast membranes?

- Methodological Answer : Chloroplast membranes are disrupted using sonication or mechanical homogenization in isotonic buffers. MGDG is isolated via sucrose density gradient centrifugation, followed by solvent partitioning. A validated approach involves bicelle preparation using MGDG and DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine) to mimic native thylakoid membrane environments for structural studies .

Q. How is the fatty acid composition of MGDG analyzed in resurrection plants during dehydration-rehydration cycles?

- Methodological Answer : Total lipids are extracted using Folch reagent, and MGDG is separated via silica gel chromatography. Fatty acid composition is determined by GC-MS after derivatization. Studies on Ramonda species revealed a 55–64% linolenic acid content in MGDG, with rapid lipid recovery post-rehydration, highlighting its role in desiccation tolerance .

Advanced Research Questions

Q. How does genetic engineering (e.g., GPAT overexpression) alter MGDG composition under heat stress?

- Methodological Answer : Transgenic models (e.g., tobacco overexpressing GPAT) are subjected to heat stress, followed by lipidomic analysis via LC-MS. Increased saturation of MGDG fatty acids (e.g., palmitic acid) enhances membrane stability, as shown by improved photosynthetic efficiency and reduced electrolyte leakage under high temperatures .

Q. What experimental approaches evaluate MGDG’s role in stabilizing the cytochrome b₆f complex?

- Methodological Answer : X-ray crystallography and molecular dynamics simulations are used to study lipid-protein interactions. MGDG stabilizes the cytochrome b₆f complex by forming hydrogen bonds with transmembrane helices, as demonstrated in Chlamydomonas reinhardtii mutants lacking MGDG synthase .

Q. How is MGDG’s oxidative stability assessed compared to triacylglycerols (TAGs) and digalactosyl-diacylglycerol (DGDG)?

- Methodological Answer : Accelerated oxidation assays (e.g., 60°C for 10 days) measure peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS). MGDG exhibits lower oxidative stability than DGDG due to its polyunsaturated fatty acids but higher stability than TAGs, attributed to galactose headgroup antioxidant activity .

Q. What in vitro models study MGDG’s interaction with xanthophyll cycle pigments?

- Methodological Answer : MGDG micelles are prepared with violaxanthin, and de-epoxidation kinetics are monitored via spectrophotometry. The lipid environment of MGDG enhances violaxanthin-to-zeaxanthin conversion rates by 30% compared to phospholipid micelles, critical for photoprotection studies .

Q. How are MGDG’s antitumor properties pharmacologically evaluated in animal models?

- Methodological Answer : MGDG extracted from Corchorus olitorius is administered to lead-poisoned rats, followed by histological analysis of liver/kidney tissues and serum biomarker assays (ALT, AST, creatinine). Doses of 15–20% MGDG reduce lead concentration by 40–50%, demonstrating hepatoprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。